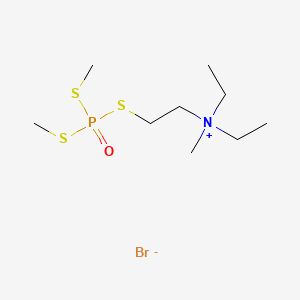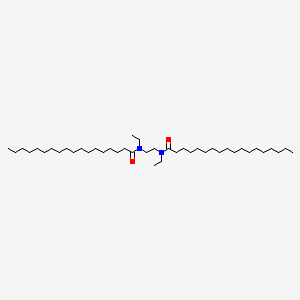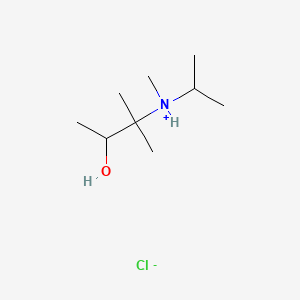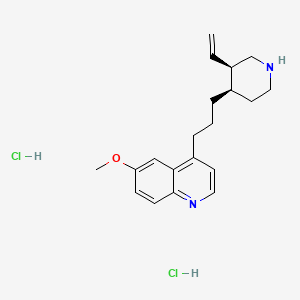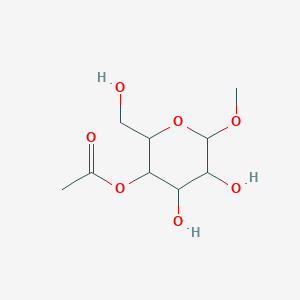
N-(3-(Tributoxysilyl)propyl)ethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Tributoxysilyl)propyl)ethylenediamine: is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a silane group attached to a propyl chain, which is further connected to an ethylenediamine moiety. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Tributoxysilyl)propyl)ethylenediamine typically involves the reaction of 3-chloropropyltriethoxysilane with ethylenediamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
Cl-(CH2)3-Si(OEt)3+H2N-CH2CH2NH2→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The reaction is typically conducted in a controlled environment to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-(Tributoxysilyl)propyl)ethylenediamine undergoes various chemical reactions, including:
Hydrolysis: The silane group can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: The hydrolyzed silane can further condense to form siloxane bonds.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts.
Substitution: Alkyl halides or acyl chlorides.
Major Products Formed:
Hydrolysis: Silanols.
Condensation: Siloxanes.
Substitution: N-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(3-(Tributoxysilyl)propyl)ethylenediamine is used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the surface modification of nanoparticles and the synthesis of hybrid materials.
Biology: In biological research, this compound is used for the functionalization of biomolecules and the development of biosensors. It can also be used to immobilize enzymes and other proteins on various surfaces.
Industry: In the industrial sector, this compound is used in the formulation of adhesives, sealants, and coatings. It is also employed in the production of composite materials and as a primer for improving the adhesion of paints and coatings.
Mecanismo De Acción
The mechanism of action of N-(3-(Tributoxysilyl)propyl)ethylenediamine involves the formation of covalent bonds with various substrates through its silane and amine groups. The silane group can hydrolyze to form silanols, which can then condense to form siloxane bonds with inorganic surfaces. The amine groups can interact with organic molecules through hydrogen bonding or nucleophilic substitution, leading to the formation of stable complexes.
Comparación Con Compuestos Similares
- N-(3-(Trimethoxysilyl)propyl)ethylenediamine
- N-(3-(Triethoxysilyl)propyl)ethylenediamine
- N-(3-(Triisopropoxysilyl)propyl)ethylenediamine
Comparison: N-(3-(Tributoxysilyl)propyl)ethylenediamine is unique due to its tributoxysilyl group, which provides distinct hydrolytic stability and reactivity compared to its trimethoxy, triethoxy, and triisopropoxy counterparts. This uniqueness makes it particularly suitable for applications requiring enhanced durability and specific reactivity profiles.
Propiedades
Número CAS |
51895-55-7 |
|---|---|
Fórmula molecular |
C17H40N2O3Si |
Peso molecular |
348.6 g/mol |
Nombre IUPAC |
N'-(3-tributoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H40N2O3Si/c1-4-7-14-20-23(21-15-8-5-2,22-16-9-6-3)17-10-12-19-13-11-18/h19H,4-18H2,1-3H3 |
Clave InChI |
UTQYJVXHFBBNJJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCO[Si](CCCNCCN)(OCCCC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


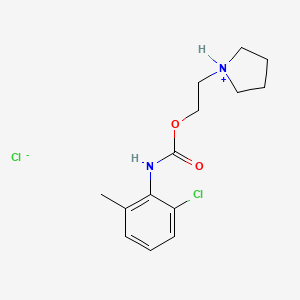
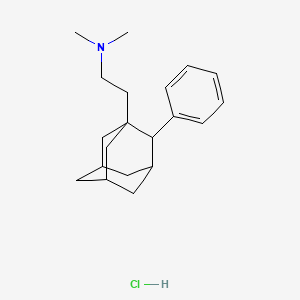
![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate](/img/structure/B13766010.png)
![Lanthanum,tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B13766013.png)
